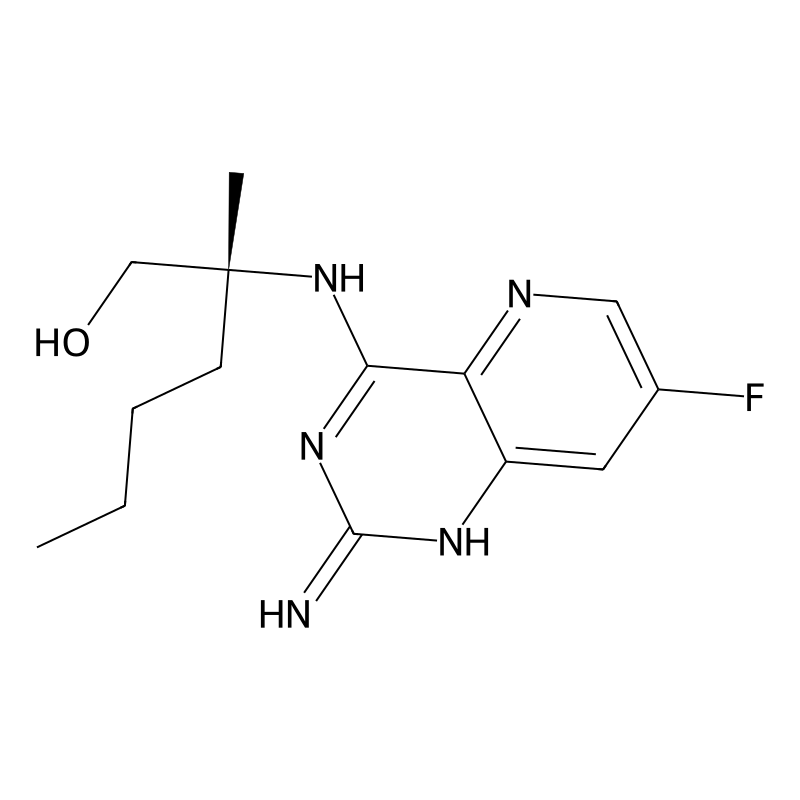Selgantolimod

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Selgantolimod is a small molecule compound classified as a selective agonist of Toll-like receptor 8 (TLR8). Its chemical structure is characterized by the formula and an IUPAC name of (2S)-2-({2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl}amino)-2-methylhexan-1-ol. This compound is currently under investigation for its potential therapeutic effects in treating chronic hepatitis B virus infection, which is often associated with a dysfunctional immune response .
Selgantolimod's mechanism of action against HBV involves its interaction with TLR8 on immune cells. Upon binding to TLR8, it triggers a signaling pathway that leads to the production of various cytokines, including interleukin (IL)-12, IL-8, tumor necrosis factor-α, and interferon-γ [, ]. These cytokines play a key role in activating various immune cell populations, including antiviral T cells, natural killer (NK) cells, and B cells, which can then target and eliminate HBV-infected cells. Additionally, Selgantolimod may promote the development of memory T cells, potentially leading to long-term protection against the virus [].
Hepatitis B Virus (HBV) Infection
Chronic Hepatitis B infection is a major global health concern. Selgantolimod is being explored as a treatment option due to its immunomodulatory properties. It acts as a TLR8 agonist, stimulating the immune system's recognition and response to the Hepatitis B virus (HBV). Studies have shown that Selgantolimod can activate antiviral immune responses in patients with chronic HBV infection []. Ongoing research is investigating its efficacy, particularly in combination with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), the current standard treatment for chronic HBV [, ].
Selgantolimod functions primarily as an agonist for TLR8, which plays a crucial role in the innate immune response by recognizing pathogen-derived RNA. Upon binding to TLR8, selgantolimod induces a series of intracellular signaling cascades that lead to the activation of pro-inflammatory cytokines and interferons. This activation occurs through the recruitment of adapter proteins such as MYD88, ultimately resulting in the formation of the Myddosome signaling complex, which activates downstream transcription factors like NF-kappa-B and IRF7 .
The biological activity of selgantolimod has been demonstrated through its ability to enhance immune responses against hepatitis B virus. It has shown potent TLR8 agonism with an effective concentration (EC50) of approximately 220 nM for interleukin-12 production, while maintaining over 100-fold selectivity for TLR8 compared to TLR7. In preclinical models, selgantolimod treatment has resulted in significant reductions in hepatitis B surface antigen and hepatitis B e antigen levels, indicating its potential efficacy as an immunomodulatory agent in chronic hepatitis B treatment .
The synthesis of selgantolimod involves structure-based optimization techniques aimed at enhancing its selectivity and potency as a TLR8 agonist. The initial development was based on a dual TLR7/8 agonist, from which selgantolimod was derived through modifications that improved its selectivity for TLR8. Specific synthetic routes have not been extensively detailed in the literature but involve standard organic chemistry techniques such as amination and alkylation to achieve the desired molecular structure .
Selgantolimod is primarily being investigated for its application in treating chronic hepatitis B virus infection. Its role as a TLR8 agonist suggests potential utility in enhancing immune responses against various viral pathogens. Furthermore, ongoing research aims to explore its combination with direct-acting antivirals to improve treatment outcomes for patients suffering from chronic hepatitis B .
Interaction studies have indicated that selgantolimod can modulate the immune environment within the liver, particularly affecting Kupffer cells—specialized macrophages that play a key role in liver immunity. Treatment with selgantolimod has been shown to upregulate monocyte markers and alter intercellular communication pathways, particularly through interleukin-6 signaling, which may help reduce the susceptibility of hepatocytes to hepatitis B virus infection .
Several compounds exhibit similarities to selgantolimod regarding their mechanisms as TLR agonists or their applications in treating viral infections. Below is a comparison highlighting their unique features:
Selgantolimod's specificity for TLR8 distinguishes it from these compounds, providing a targeted approach to modulating immune responses specifically related to RNA viruses like hepatitis B.








